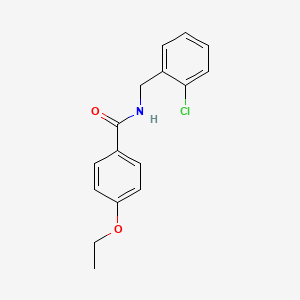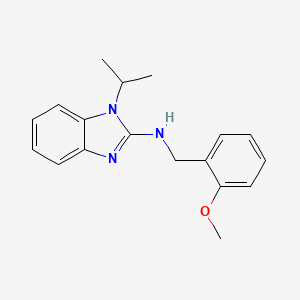
5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione, also known as BRIM, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure, which makes it an ideal candidate for exploring its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and differentiation. This compound has been shown to inhibit the activity of several key enzymes, including tyrosine kinases, proteasomes, and histone deacetylases. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are key processes involved in tumor growth and metastasis. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and to protect against neuronal damage and inflammation. This compound has also been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione in lab experiments is its unique chemical structure, which makes it an ideal candidate for exploring its mechanism of action and its effects on biochemical and physiological processes. Another advantage is its broad range of potential applications, including cancer research, neurobiology, and drug discovery. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several future directions for research on 5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione, including exploring its potential use in combination with other anti-cancer drugs, investigating its effects on immune function and inflammation, and developing new analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets in various cellular and physiological contexts. Overall, the continued investigation of this compound has the potential to lead to the development of new and innovative therapies for a wide range of diseases.
Synthesis Methods
The synthesis of 5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3-bromo-5-chloro-4-hydroxybenzaldehyde with 2,4-imidazolidinedione in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as methanol and chloroform.
Scientific Research Applications
5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential use in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
(5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O3/c11-5-1-4(2-6(12)8(5)15)3-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPCTRDKTGOBML-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)O)Br)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)

![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)

![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)
![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)


![ethyl 3-cyclohexyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5733781.png)

